N-dodecyl-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide
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Overview
Description
N-dodecyl-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various functional groups, making it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dodecyl-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by functionalization to introduce the dodecyl and methylphenyl groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-dodecyl-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Common in modifying the quinoline core or the attached functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-dodecyl-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-dodecyl-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)quinoline: Shares the quinoline core but lacks the dodecyl and carboxamide groups.
3-Methyl-2-(4-methylphenyl)quinoline-4-carboxamide: Similar structure but without the dodecyl chain.
Uniqueness
N-dodecyl-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long dodecyl chain enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and diverse reactivity make it a valuable subject for further investigation and application.
Properties
Molecular Formula |
C30H40N2O |
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Molecular Weight |
444.7 g/mol |
IUPAC Name |
N-dodecyl-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C30H40N2O/c1-4-5-6-7-8-9-10-11-12-15-22-31-30(33)28-24(3)29(25-20-18-23(2)19-21-25)32-27-17-14-13-16-26(27)28/h13-14,16-21H,4-12,15,22H2,1-3H3,(H,31,33) |
InChI Key |
YWUXYWZYOKCHAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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